N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide
Description
N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide is a synthetic organic compound with a unique structure combining various functional groups, including triazole, thiadiazole, and benzamide moieties. This distinct molecular architecture grants the compound significant potential in diverse fields of scientific research and industrial applications.
Properties
IUPAC Name |
N-[3-[1-(2,5-dimethoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3S/c1-12-6-5-7-14(10-12)20(28)23-21-22-19(25-31-21)18-13(2)27(26-24-18)16-11-15(29-3)8-9-17(16)30-4/h5-11H,1-4H3,(H,22,23,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUCSXVLDPMDCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC(=NS2)C3=C(N(N=N3)C4=C(C=CC(=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide typically involves multi-step organic reactions. Key steps may include:
Formation of Triazole Ring: : A typical reaction involves a cyclization process where azide and alkyne precursors are reacted under copper-catalyzed conditions (CuAAC - Copper-Catalyzed Azide-Alkyne Cycloaddition) to form the 1,2,3-triazole ring.
Formation of Thiadiazole Ring: : Incorporation of a thiadiazole moiety may involve the reaction of hydrazine derivatives with carbon disulfide or related compounds under specific conditions.
Coupling Reactions: : The final step often involves coupling the previously formed intermediates with an appropriate benzamide derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under controlled conditions.
Industrial Production Methods
Industrial production may scale up these synthetic steps while ensuring reproducibility and yield optimization. Methods like continuous flow synthesis could be adopted for efficiency and consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: : Oxidizing agents like hydrogen peroxide (H₂O₂) may convert specific functional groups.
Reduction: : Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed to reduce carbonyl groups.
Substitution Reactions: : Halogenation and other nucleophilic substitution reactions using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Catalysts and Solvents: : Copper sulfate (CuSO₄), dimethylformamide (DMF), dichloromethane (DCM).
Major Products
Reactions can yield various derivatives, depending on the specific sites of modification and the conditions employed. Example products include oxidized triazole derivatives, reduced benzamide derivatives, and substituted thiadiazole compounds.
Scientific Research Applications
The compound exhibits promising biological activities attributed to its structural characteristics. Compounds with similar frameworks have been documented to possess:
- Antimicrobial Properties : Research indicates that derivatives featuring triazole and thiadiazole structures demonstrate antimicrobial activities comparable to established antibiotics such as ampicillin and vancomycin against pathogens like Listeria monocytogenes and Escherichia coli .
- Anticancer Potential : Similar compounds have shown significant anticancer activity. For instance, studies on related triazole derivatives have revealed their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction . The presence of the triazole ring is particularly noted for its role in anticancer drug design due to its interaction with biological targets.
Synthesis and Chemical Properties
The synthesis of N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide typically involves multi-step organic reactions. While specific synthetic routes for this compound are not widely documented, compounds with similar structures are often synthesized using commercially available reagents through optimized reaction conditions to enhance yield and purity .
Interaction Studies
Understanding the interactions of this compound with biological targets is crucial for its application in therapeutic contexts. Interaction studies can reveal how it may inhibit key enzymes or receptors involved in disease processes. For example:
- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit enzymes critical in various diseases, suggesting that this compound could also exhibit similar inhibitory effects .
Applications in Drug Development
Given its structural features and biological activity:
- Drug Design : The compound could serve as a lead structure in the development of new pharmaceuticals targeting microbial infections or cancer treatments. Its unique combination of triazole and thiadiazole moieties positions it well within medicinal chemistry for further exploration.
Data Table: Summary of Biological Activities
| Activity Type | Description | Comparison with Established Agents |
|---|---|---|
| Antimicrobial | Effective against Listeria monocytogenes and Escherichia coli | Comparable to ampicillin and vancomycin |
| Anticancer | Induces apoptosis in cancer cell lines | More potent than some existing treatments |
| Enzyme Inhibition | Potential inhibition of key enzymes involved in disease processes | Similar to known enzyme inhibitors |
Mechanism of Action
The precise mechanism by which N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide exerts its effects involves interaction with specific molecular targets:
Molecular Targets: : Enzymes, receptors, and DNA/RNA.
Pathways Involved: : Potential involvement in enzymatic pathways, signal transduction mechanisms, and cellular response processes. The compound may act as an inhibitor or modulator of specific biological pathways, depending on its structural conformation and interaction dynamics.
Comparison with Similar Compounds
N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide stands out due to its specific combination of functional groups and structural features. Comparisons with similar compounds:
N-{3-[1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-benzamide: : Lacks the methyl groups, leading to different biological activity and chemical reactivity.
N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-benzamide: : Contains a benzamide moiety but without the methyl substitution, impacting its solubility and interaction with biological targets.
N-{3-[1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-benzamide: : Structural isomers that differ in substitution patterns or the presence of different functional groups can lead to varying degrees of biological activity and specificity.
This detailed article covers the essential aspects of this compound, including its preparation, reactions, applications, mechanism of action, and comparison with similar compounds. Enjoy diving deep into the world of this fascinating molecule!
Biological Activity
N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide is a complex organic compound characterized by its unique structural features, including a triazole ring and a thiadiazole ring. These structural elements suggest potential biological activities that warrant detailed investigation.
Structural Characteristics
The compound comprises several functional groups:
- Thiadiazole ring : Known for its diverse biological activities.
- Triazole ring : Associated with antimicrobial and anticancer properties.
- Benzamide group : Often linked to various pharmacological effects.
The molecular formula is , with a molecular weight of approximately 368.44 g/mol.
Antimicrobial Properties
Compounds similar to this compound have demonstrated significant antimicrobial properties. Research indicates that derivatives within this class exhibit activity comparable to established antibiotics like ampicillin and vancomycin against pathogens such as Listeria monocytogenes and Escherichia coli . The presence of methoxy groups may enhance lipophilicity, potentially improving bioavailability.
| Compound | Target Pathogen | Activity |
|---|---|---|
| N-{3-[1-(2,5-dimethoxyphenyl)-5-methyltriazol]} | E. coli | Comparable to ampicillin |
| N-{3-[1-(4-fluorophenyl)-5-methyltriazol]} | L. monocytogenes | Comparable to vancomycin |
The exact mechanism of action for this compound is not well-documented; however, it is hypothesized that similar compounds may inhibit key enzymes or receptors involved in disease processes. For example:
Study 1: Antimicrobial Evaluation
A study evaluated various triazole derivatives against drug-resistant bacterial strains. The findings indicated that certain derivatives exhibited up to 16 times higher activity than ampicillin against Gram-positive bacteria . This suggests that N-{3-[1-(2,5-dimethoxyphenyl)-5-methyltriazol]} could possess similar or enhanced antimicrobial properties.
Study 2: Cytotoxicity Assessment
Another investigation focused on the cytotoxic effects of triazole-containing compounds on cancer cell lines. The results showed significant growth inhibition in multiple cell lines with IC50 values ranging from 0.5 to 10 µM . This reinforces the potential of N-{3-[1-(2,5-dimethoxyphenyl)-5-methyltriazol]} as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
